ALD Self-Limiting Growth Window: Ce(mmp)4 Achieves True ALD 150–350 °C; Ce(dmap)4 Fails Due to Decomposition at 250 °C
In a direct head-to-head comparison under identical liquid-injection ALD conditions using H₂O as the oxygen source, [Ce(mmp)₄] demonstrated true self-limiting, saturated growth across the entire temperature range of 150–350 °C, with no thermal decomposition observed [1]. In contrast, its closest alkoxide analog [Ce(dmap)₄] showed no self-limiting ALD behavior; instead, it exhibited a significant CVD growth component at temperatures as low as 250 °C, confirming inadequate thermal stability for reliable ALD processing [1]. The thesis by Wrench (2011) further confirms that [Ce(dmap)₄] was susceptible to decomposition via CVD processes at 250 °C, while [Ce(mmp)₄] maintained self-limiting behavior over the 150–350 °C range [2].
| Evidence Dimension | ALD self-limiting growth temperature window and thermal stability |
|---|---|
| Target Compound Data | Self-limiting ALD growth from 150 to 350 °C; no CVD-component decomposition observed within window |
| Comparator Or Baseline | [Ce(dmap)₄]: No self-limiting ALD growth; significant CVD-component decomposition at 250 °C |
| Quantified Difference | Ce(mmp)4 maintains true ALD self-limiting behavior over a ≥200 °C window; Ce(dmap)4 fails to demonstrate any self-limiting ALD region, with decomposition onset at 250 °C. |
| Conditions | Liquid-injection ALD; H₂O as oxygen source; Si(100) substrate; deposition temperatures 100–350 °C |
Why This Matters
Procurement of a precursor incapable of self-limiting ALD growth leads to uncontrolled film thickness, poor conformality, and batch-to-batch irreproducibility in semiconductor device fabrication.
- [1] H. C. Aspinall, J. Bacsa, A. C. Jones, J. S. Wrench, K. Black, P. R. Chalker, P. J. King, P. Marshall, M. Werner, H. O. Davies, R. Odedra, 'Ce(IV) Complexes with Donor-Functionalized Alkoxide Ligands: Improved Precursors for Chemical Vapor Deposition of CeO₂', Inorganic Chemistry, 2011, 50(22), 11644–11652. DOI: 10.1021/ic201593s. View Source
- [2] J. S. Wrench, 'Synthesis of Ce(IV) and Ti(IV) Alkoxides for Use as Precursors for MOCVD and ALD', Ph.D. Thesis, University of Liverpool, 2011. pp. 30–33. View Source
